![molecular formula C15H20N4O3 B2490420 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2097909-75-4](/img/structure/B2490420.png)
2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from basic precursors like phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate under suitable reaction conditions (Dongyue Xin, 2003). Other synthetic approaches include the Friedel-Crafts reaction and Wittig reaction, illustrating the versatility and complexity of synthesizing these compounds (Weng Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm the presence of characteristic functional groups and the overall framework of these molecules (A. Ramazani et al., 2017).
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, including condensation, cyclization, and reactions with dichlorides or isocyanates, leading to the formation of diverse structures with varying functional groups (K. Srinivasulu et al., 2007). Their reactivity is crucial for further modifications and applications in different fields.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, can be inferred from the synthesis and structural characterization of these compounds. Such properties are essential for determining the conditions under which these compounds can be used in practical applications.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular structure. The presence of triazole rings, ether linkages, and amide functionalities contribute to a wide range of chemical behaviors and interactions (C. Kaushik & Raj Luxmi, 2017).
Scientific Research Applications
Synthesis and Evaluation for Urease and Anti-proliferative Activity
A study focused on the synthesis of a library of 1,2,4-triazoles, including compounds structurally related to 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide. These triazoles were synthesized through a multi-step process and evaluated for their urease inhibition and anti-proliferative activities. One derivative showed promising results as a urease inhibitor and was also considered for anti-proliferative potential, suggesting the compound's utility in related medical research areas (Ali et al., 2022).
Antimicrobial Activity of Derivatives
Another study synthesized novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, showing significant antimicrobial activity. These findings highlight the potential of compounds like this compound in developing new antibacterial and antifungal agents (Helal et al., 2013).
Potential in Organic Synthesis
Research into ethyl-2-(p-ethoxyphenyl) propenoate, an intermediate for synthesizing compounds including triazoles, indicates the importance of related structures in organic synthesis, particularly for creating safer pesticides and other chemical agents (Jianquan, 2007).
Bioactive Constituents Research
A study on Jolyna laminarioides identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate as a compound with chymotrypsin inhibitory activity and antibacterial properties, showcasing the diverse biological activities of structurally similar compounds (Atta-ur-rahman et al., 1997).
Antimicrobial Potential of Triazoles
A synthesis study of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains, further supporting the relevance of triazole derivatives in antimicrobial research (Kaushik & Luxmi, 2017).
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .
Mode of Action
This compound acts as an inhibitor of the SL biosynthesis pathway . It interacts with the enzymes involved in the biosynthesis of SL, leading to an increase in shoot branching and elongation of the taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .
Biochemical Pathways
The SL biosynthesis pathway starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .
Result of Action
The inhibition of the SL biosynthesis pathway by this compound results in an increase in shoot branching and elongation of the taproot . This is due to the suppression of 4DO biosynthesis, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-13(22-14-5-3-2-4-6-14)15(20)17-7-9-21-10-8-19-12-16-11-18-19/h2-6,11-13H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWJUNPSPJEWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=NC=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

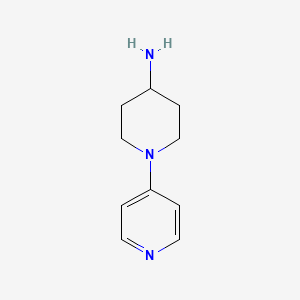
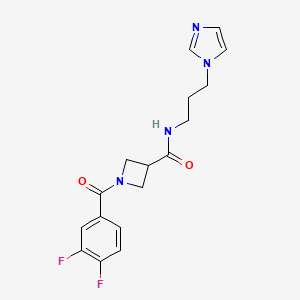
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
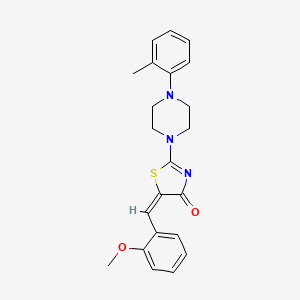

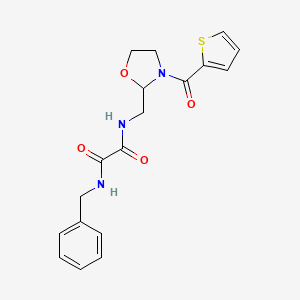
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
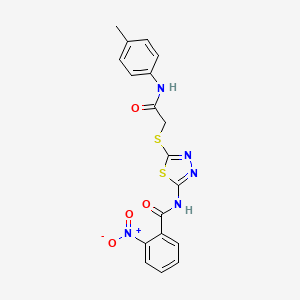
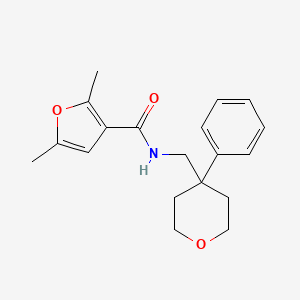
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)